molecular formula C12H14O4 B8718858 3-(3,4,5-Trimethoxyphenyl)-2-propenal

3-(3,4,5-Trimethoxyphenyl)-2-propenal

Cat. No.: B8718858
M. Wt: 222.24 g/mol
InChI Key: XDSHNNRBLSBDAP-UHFFFAOYSA-N
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Description

3-(3,4,5-Trimethoxyphenyl)-2-propenal is a natural product found in Stereospermum colais, Stereospermum tetragonum, and other organisms with data available.

Properties

Molecular Formula

C12H14O4

Molecular Weight

222.24 g/mol

IUPAC Name

3-(3,4,5-trimethoxyphenyl)prop-2-enal

InChI

InChI=1S/C12H14O4/c1-14-10-7-9(5-4-6-13)8-11(15-2)12(10)16-3/h4-8H,1-3H3

InChI Key

XDSHNNRBLSBDAP-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1OC)OC)C=CC=O

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=CC=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

3-(3,4,5-Trimethoxyphenyl)-propenal was prepared following the procedure for 3-(3-bromo-4,5-dimethoxyphenyl)-propenal as described in Example 15a using 3,4,5-trimethoxy benzaldehyde. 7-Methoxy-2-hydroxy-4-(3,4,5-trimethoxy-phenyl)-chroman was synthesized by the same procedure as Example 18 from 3-(3,4,5-trimethoxyphenyl)-propenal (71 mg; 0.32 mmol) and 3-methoxy phenol (43 mg; 0.35 mmol) using morpholine (30 μl) as a base in methanol (2.5 ml) (14 mg; 13%). 1H NMR (acetone-d6): 6.64 (dd, J=1.1, 8.5 Hz) and 6.59 (dd, J=1.0, 8.4 Hz) (1H), 6.54 (one doublet and one singlet overlapped, J=2.7 Hz; 2H), 6.38 (dd, J=2.6, 8.5 Hz; 1H), 6.34 (d overlapping with other small signals, J=2.3 Hz; 1H), 6.13 (d, J=6.8 Hz) and 6.08 (dd, J=1.0, 4.5 Hz) (1H), 5.62-5.65 and 5.47-5.51 (m each, 1H), 4.13-4.21 (overlapping dd, J=6.6, 10.2 Hz; 1H), 3.78, 3.77, 3.73, 3.72 (s each, 12H), 2.31 (ddd, J=2.1, 5.7, 13.1 Hz) and 2.08-2.13 (m) (2H).
Quantity
2.5 mL
Type
solvent
Reaction Step One
Quantity
71 mg
Type
reactant
Reaction Step Two
Quantity
43 mg
Type
reactant
Reaction Step Two
Name
3-(3-bromo-4,5-dimethoxyphenyl)-propenal
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reactant
Reaction Step Three
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reactant
Reaction Step Four
Quantity
30 μL
Type
reactant
Reaction Step Five
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0 (± 1) mol
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reactant
Reaction Step Six
[Compound]
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( 1H )
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(3,4,5-Trimethoxyphenyl)-2-propenal
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3-(3,4,5-Trimethoxyphenyl)-2-propenal
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3-(3,4,5-Trimethoxyphenyl)-2-propenal

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